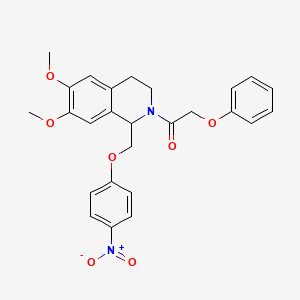![molecular formula C22H24N4O4 B11229036 2-{3-[acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-methoxyphenyl)butanamide](/img/structure/B11229036.png)
2-{3-[acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a methylacetamido group, and a dihydroquinoxalinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the dihydroquinoxalinone core, followed by the introduction of the methoxyphenyl and methylacetamido groups under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxyphenyl and methylacetamido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{3-[Acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-hydroxyphenyl)butanamid
- 2-{3-[Acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-chlorphenyl)butanamid
Einzigartigkeit
Das Vorhandensein der Methoxygruppe in 2-{3-[Acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-methoxyphenyl)butanamid kann einzigartige elektronische Eigenschaften verleihen, die sich auf seine Reaktivität und Bindungseigenschaften auswirken. Dies könnte es für bestimmte Anwendungen im Vergleich zu seinen Analoga besser geeignet machen.
Eigenschaften
Molekularformel |
C22H24N4O4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C22H24N4O4/c1-5-17(21(28)24-16-11-7-9-13-19(16)30-4)26-18-12-8-6-10-15(18)23-20(22(26)29)25(3)14(2)27/h6-13,17H,5H2,1-4H3,(H,24,28) |
InChI-Schlüssel |
CQZJPXAFQNZLHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C3=CC=CC=C3N=C(C2=O)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11228964.png)
![9-methyl-8-[(4-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11228968.png)

![5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11228974.png)
![2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228983.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11228990.png)
![N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11228994.png)
![7-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11229002.png)
![1-(3-chloro-4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11229005.png)
![7-(3-chloro-4-methylphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11229009.png)
![ethyl 1-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B11229012.png)
![3-Hydroxy-3-(4-methoxyphenyl)-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11229015.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11229024.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11229031.png)
